molecular formula C20H25FN2O2 B329374 1-[(2,4-Dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine

1-[(2,4-Dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine

Cat. No.: B329374
M. Wt: 344.4 g/mol
InChI Key: XDJJNYNUDCVIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-Dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two benzyl groups attached to the piperazine ring, with one benzyl group substituted with two methoxy groups at the 2 and 4 positions, and the other benzyl group substituted with a fluorine atom at the 2 position. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 1-[(2,4-Dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzyl chloride and 2-fluorobenzyl chloride.

    Nucleophilic Substitution Reaction: The piperazine ring is subjected to nucleophilic substitution reactions with the benzyl chlorides in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures (50-80°C) to facilitate the reaction.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-[(2,4-Dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-[(2,4-Dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with specific enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter systems or act as a ligand for specific receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research.

Comparison with Similar Compounds

1-[(2,4-Dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: A simpler piperazine derivative with a single benzyl group.

    1-(2-Methoxybenzyl)piperazine: A derivative with a methoxy-substituted benzyl group.

    1-(4-Fluorobenzyl)piperazine: A derivative with a fluorine-substituted benzyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H25FN2O2

Molecular Weight

344.4 g/mol

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C20H25FN2O2/c1-24-18-8-7-17(20(13-18)25-2)15-23-11-9-22(10-12-23)14-16-5-3-4-6-19(16)21/h3-8,13H,9-12,14-15H2,1-2H3

InChI Key

XDJJNYNUDCVIHO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3F)OC

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3F)OC

Origin of Product

United States

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